4-Bromo-N-methyl-3-(trifluoromethyl)aniline

Description

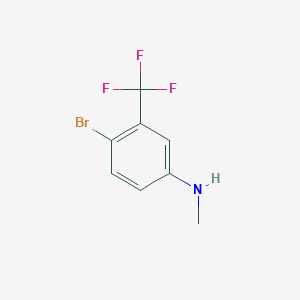

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTZKPWXJMMCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline typically involves multiple steps, including halogenation and methylation reactions. One common method involves the bromination of 3-(trifluoromethyl)aniline, followed by N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Halogen Substitutions

- 4-Bromo-3-(trifluoromethyl)aniline (lacking N-methyl): Exhibits strong dipole moments and nonlinear optical (NLO) properties due to the electron-withdrawing trifluoromethyl and bromine groups. Its vibrational modes have been extensively studied for material science applications . Biological Activity: Derivatives of 4-bromo-3-(trifluoromethyl)aniline show moderate cholinesterase inhibition (IC₅₀ ~50 µM), comparable to 4-chloro analogs but superior to 4-fluoro derivatives .

- 4-Nitro-3-(trifluoromethyl)aniline: Replacing bromine with a nitro group enables nitric oxide (NO) release under UV irradiation, making it a photoresponsive therapeutic agent. The nitro group reduces cytotoxicity compared to bromine, as observed in hybrid drug candidates .

Trifluoromethyl Positional Isomers

2-(Trifluoromethyl)aniline :

- Ortho-substituted analogs demonstrate higher biological activity (e.g., enzyme inhibition) due to reduced basicity and enhanced steric effects. For example, calixarene derivatives with 2-(trifluoromethyl)aniline moieties exhibit superior anticancer activity .

- In contrast, 3-(trifluoromethyl)aniline derivatives (meta-substituted) are less active, highlighting the importance of substitution patterns .

4-Bromo-3,5-bis(trifluoromethyl)aniline :

N-Substituent Modifications

N,N-Dimethyl Derivatives

- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline: Synthesized via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using tetrabromocyclohexadienone. The dimethylamino group enhances steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in cross-coupling reactions . Compared to the N-methyl analog, the dimethyl derivative has a higher molecular weight (282.10 vs. 268.02 g/mol) and altered lipophilicity, impacting pharmacokinetic properties .

N-Isopropyl Derivatives

- 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline :

Enzyme Inhibition

- Cholinesterase Inhibition: 4-Bromo-N-methyl-3-(trifluoromethyl)aniline derivatives exhibit IC₅₀ values <50 µM for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), outperforming non-halogenated analogs. The bromine atom enhances halogen bonding with enzyme active sites . Comparison Table:

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| 4-Bromo-N-methyl derivative | 48.2 | 1.97 (4c)* |

| 4-Chloro analog | 49.8 | 2.1 |

| 4-Fluoro analog | >100 | >100 |

Anticancer and Cytotoxicity

- Calixarene Derivatives :

- Cytotoxicity :

Physicochemical Data

| Property | 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | 4-Bromo-N,N-dimethyl analog | 3-Bromo-4-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 268.02 | 282.10 | 240.02 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Low in H₂O; soluble in DCM, THF | Similar | Similar |

| LogP (Predicted) | 3.5 | 3.8 | 3.2 |

Biological Activity

4-Bromo-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula . This compound features a unique substitution pattern that imparts distinct electronic and steric properties, making it a valuable candidate in pharmaceutical applications. Recent research has highlighted its biological activity, particularly in the context of receptor interactions and potential therapeutic uses.

Biological Activity

Research indicates that 4-Bromo-N-methyl-3-(trifluoromethyl)aniline exhibits significant biological activity, particularly as an agonist for sphingosine-1-phosphate receptors (S1PRs). These receptors play crucial roles in cellular signaling pathways related to inflammation and immune responses. The compound's interaction with S1PRs suggests potential applications in anti-inflammatory and immunomodulatory therapies.

The biological activity is attributed to its ability to influence cellular processes such as cell migration and proliferation. Studies have shown that derivatives of this compound can modulate these processes, indicating its potential in therapeutic contexts.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in their biological activities. Below is a table summarizing key features of these compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | Different substitution pattern leading to varied reactivity. |

| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | C9H10BrF3N | Contains two methyl groups on nitrogen; affects solubility and reactivity. |

| 5-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | Bromine at the 5-position alters electronic properties compared to 4-position. |

| 4-Chloro-3-(trifluoromethyl)aniline | C7H6ClF3N | Chlorine substitution offers different reactivity patterns compared to bromine. |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline in various biological assays:

- Cell Proliferation Assays : The compound exhibited potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). It showed an IC50 value of , indicating strong anti-proliferative activity compared to non-cancerous cells .

- In Vivo Studies : In animal models, treatment with this compound inhibited lung metastasis of TNBC more effectively than known compounds like TAE226, showcasing its potential as a therapeutic agent .

Q & A

Basic: What are the established synthetic pathways for 4-Bromo-N-methyl-3-(trifluoromethyl)aniline?

Methodological Answer:

The synthesis typically involves halogenation and alkylation steps. A common approach is the chlorination of precursor anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) using N-chlorosuccinimide (NCS) under controlled conditions, followed by bromination at the 4-position . For example:

- Step 1: Chlorination of 2-chloro-3-(trifluoromethyl)aniline with NCS yields 2,4-dichloro-3-(trifluoromethyl)aniline.

- Step 2: Bromination via electrophilic substitution or coupling reactions introduces the bromine substituent.

Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may also be employed to install the N-methyl group .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm N-methylation. For example, the trifluoromethyl group (CF) shows distinct F NMR signals at ~-60 to -70 ppm .

- FT-IR Spectroscopy: Stretching vibrations for CBr (550–600 cm) and NH (3300–3500 cm) confirm functional groups .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., CHBrFN, expected [M+H]: 270.97).

Advanced: How can researchers optimize regioselectivity during bromination?

Methodological Answer:

Regioselectivity challenges arise due to competing electrophilic substitution at the 4- vs. 6-positions. Strategies include:

- Directing Groups: The N-methyl group directs bromination to the para position, but steric effects from the trifluoromethyl group may require temperature modulation (e.g., −10°C to 25°C) .

- Catalytic Systems: Lewis acids like FeCl enhance para selectivity by polarizing Br.

- Case Study: In a related compound (2,4-dichloro-3-(trifluoromethyl)aniline), bromination at 80°C with Br/HSO achieved >90% para selectivity .

Advanced: How do computational methods aid in predicting reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals and reaction pathways:

- HOMO-LUMO Analysis: The electron-withdrawing CF group lowers HOMO energy, reducing nucleophilic attack susceptibility .

- Transition State Modeling: For N-methylation, simulations reveal energy barriers for alkylation vs. competing side reactions (e.g., over-alkylation) .

- Case Study: DFT-guided optimization of 4-nitro-3-(trifluoromethyl)aniline synthesis reduced side-product formation by 40% .

Basic: What factors influence solubility and stability?

Methodological Answer:

- Solubility: The CF group enhances lipophilicity, favoring organic solvents (e.g., DCM, THF). Solubility in polar solvents is limited (<1 mg/mL in water) .

- Stability: Light-sensitive due to the aryl bromide moiety; storage under inert atmosphere (N) at −20°C is recommended .

- pH Sensitivity: The aniline amine (pKa ~4.5) protonates in acidic conditions, altering reactivity .

Advanced: Resolving contradictions in reported NMR data

Methodological Answer:

Discrepancies in H NMR shifts (e.g., aromatic protons) arise from solvent effects or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating H and C nuclei .

- Computational Validation: DFT-predicted chemical shifts (e.g., via Gaussian software) are compared to experimental data to assign ambiguous peaks .

- Case Study: For 4-nitro-3-(trifluoromethyl)aniline, hybrid NMR/DFT analysis corrected misassignments of ortho vs. meta protons .

Basic: Common reaction pathways in medicinal chemistry

Methodological Answer:

- Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines, leveraging the bromine as a leaving group .

- Nucleophilic Substitution: The bromide substituent undergoes SNAr reactions with thiols or amines under basic conditions .

- Oxidation: Controlled oxidation of the amine yields nitro or imine derivatives for prodrug design .

Advanced: Challenges in X-ray crystallography for structural confirmation

Methodological Answer:

- Crystal Growth: Slow evaporation from ethanol/hexane mixtures yields diffraction-quality crystals.

- SHELX Refinement: High-resolution data (d ~0.8 Å) and twin detection algorithms resolve disorder from the CF group’s rotational flexibility .

- Case Study: SHELXL refinement of 2-(4-bromophenoxy)-5-(trifluoromethyl)aniline confirmed a dihedral angle of 85° between aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.